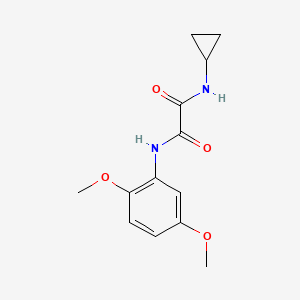![molecular formula C19H23FN2S B4717647 N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4717647.png)
N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea, also known as LMT-28, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties in vitro and in vivo, and has been studied as a potential treatment for breast cancer, lung cancer, and prostate cancer. It has also been shown to have antiviral activity against hepatitis B and C viruses, and has been studied as a potential treatment for viral infections. In addition, it has been shown to have anti-inflammatory and analgesic properties, and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea is not fully understood. However, it has been shown to inhibit the activity of the enzyme thioredoxin reductase (TrxR), which is involved in redox signaling and antioxidant defense. TrxR inhibition leads to an increase in reactive oxygen species (ROS) and a decrease in cellular thiol levels, which can result in cell death. In addition, N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression regulation. HDAC inhibition can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to inhibit viral replication, reduce inflammation, and alleviate pain. In addition, it has been shown to have a favorable toxicity profile, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. It has also been shown to have a favorable toxicity profile, which makes it a promising candidate for further development. However, one limitation is that its pharmacokinetics and pharmacodynamics have not been fully characterized, which may limit its clinical translation.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea. One direction is to further elucidate its mechanism of action and identify potential molecular targets. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical translation. In addition, it may be studied in combination with other drugs for enhanced therapeutic efficacy. Finally, it may be studied in clinical trials for its potential therapeutic applications in various diseases.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2S/c1-13(2)16-6-8-17(9-7-16)14(3)22-19(23)21-12-15-4-10-18(20)11-5-15/h4-11,13-14H,12H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPEPJVFKAUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=S)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4717564.png)
![4,4,8-trimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4717576.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4717583.png)


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717638.png)
![2-[(6-fluoro-1H-benzimidazol-2-yl)thio]butanoic acid](/img/structure/B4717643.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4717645.png)
![N-[2-(dimethylamino)ethyl]-3,3-diphenylpropanamide](/img/structure/B4717651.png)
![2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4717652.png)
![4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717658.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}butanamide](/img/structure/B4717668.png)
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4717671.png)